Butyl 3-(methylthio)propanoate
CAS No.:
Cat. No.: VC1921420
Molecular Formula: C8H16O2S
Molecular Weight: 176.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H16O2S |
---|---|
Molecular Weight | 176.28 g/mol |
IUPAC Name | butyl 3-methylsulfanylpropanoate |
Standard InChI | InChI=1S/C8H16O2S/c1-3-4-6-10-8(9)5-7-11-2/h3-7H2,1-2H3 |
Standard InChI Key | AOUVGXHIHWHVEM-UHFFFAOYSA-N |
SMILES | CCCCOC(=O)CCSC |
Canonical SMILES | CCCCOC(=O)CCSC |
Introduction
Chemical Identity and Structure
Basic Information
Butyl 3-(methylthio)propanoate is characterized by the following identifiers:
Parameter | Value |
---|---|
Molecular Formula | C₈H₁₆O₂S |
Molecular Weight | 176.28 g/mol |
IUPAC Name | butyl 3-methylsulfanylpropanoate |
InChI | InChI=1S/C8H16O2S/c1-3-4-6-10-8(9)5-7-11-2/h3-7H2,1-2H3 |
InChIKey | AOUVGXHIHWHVEM-UHFFFAOYSA-N |
SMILES | CCCCOC(=O)CCSC |
Creation Date | 2007-10-25 |
Last Modified | 2025-04-05 |
The compound is also recorded in various databases with specific identifiers including ChEBI ID (CHEBI:156073), Nikkaji Number (J2.484.360B), and Wikidata (Q106030547) .
Molecular Structure
Butyl 3-(methylthio)propanoate consists of a butyl ester group attached to 3-(methylthio)propanoic acid. The compound's structure features:
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A thioether (sulfide) functional group with a sulfur atom bonded to a methyl group and a propanoate chain
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An ester linkage connecting the carboxylic acid portion to a butyl chain
The structure can be visualized as a 2D chemical depiction or 3D conformer model as available in various chemical databases such as PubChem .
Physical and Chemical Properties
Physical Properties
The physical properties of butyl 3-(methylthio)propanoate contribute to its behavior in various applications. Although comprehensive data is limited in the available research, the following properties have been documented:
Property | Value | Reference |
---|---|---|
Molecular Weight | 176.28 g/mol | |
Hydrogen Bond Donor Count | 0 | |
Hydrogen Bond Acceptor Count | 3 | |
Rotatable Bond Count | 7 | |
Exact Mass | 176.08710092 Da |
Chemical Properties
Butyl 3-(methylthio)propanoate exhibits chemical properties characteristic of both ester and sulfide functional groups:
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As a carboxylic ester, it can undergo hydrolysis under acidic or basic conditions to yield 3-(methylthio)propionic acid and butan-1-ol
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The sulfide group can be oxidized to sulfoxides or sulfones
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The compound functions both as a carboxylic ester and a methyl sulfide
Analytical Characterization
Chromatographic Analysis
Gas chromatographic data for butyl 3-(methylthio)propanoate has been reported in studies related to flavor chemistry, particularly in research on yellow passion fruits. The following parameters have been documented:
Parameter | Value |
---|---|
Column Type | Capillary |
Active Phase | DB-Wax |
Retention Index (I) | 1748 |
Column Dimensions | 60 m/0.32 mm/0.25 μm |
Carrier Gas | H₂ |
Temperature Program | 3 K/min from 60°C to 220°C |
This chromatographic data was reported by Werkhoff, Güntert, and colleagues in their 1998 publication in the Journal of Agricultural and Food Chemistry titled "Vacuum headspace method in aroma research: flavor chemistry of yellow passion fruits" .
Occurrence and Applications
Natural Occurrence
Butyl 3-(methylthio)propanoate has been identified as a flavor component in yellow passion fruits as reported in the research by Werkhoff and colleagues . This finding suggests the compound may contribute to the characteristic aroma profile of these fruits.
Related Compounds
Structural Analogues
Several structural analogues of butyl 3-(methylthio)propanoate have been documented in the literature:
Compound | Molecular Formula | Difference from Butyl 3-(methylthio)propanoate |
---|---|---|
sec-Butyl 3-(methylthio)propanoate | C₈H₁₆O₂S | Contains a secondary butyl group instead of n-butyl |
Methyl 3-methylthiopropionate | C₅H₁₀O₂S | Contains a methyl ester group instead of butyl |
tert-Butyl 3-(phenylsulfanyl)propanoate | C₁₃H₁₈O₂S | Contains a phenyl group attached to sulfur and a tert-butyl ester |
Butyl propanoate | C₇H₁₄O₂ | Lacks the methylthio group |
The sec-butyl isomer (sec-butyl 3-(methylthio)propanoate) shows a different retention index (1647) compared to the n-butyl isomer (1748) when analyzed under similar gas chromatographic conditions .
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